molecular formula C10H6BrFO2 B14770870 6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one

6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one

Cat. No.: B14770870
M. Wt: 257.06 g/mol
InChI Key: MXDSSIHPCFSATL-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. . This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the chromenone core, which can influence its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a chromenone precursor. The reaction conditions often require the use of solvents like acetone or dichloromethane and catalysts such as anhydrous potassium carbonate . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one can be compared with other chromenone derivatives, such as:

  • 6-Bromo-3-methyl-4H-chromen-4-one
  • 7-Fluoro-4H-chromen-4-one
  • 8-Methyl-4H-chromen-4-one

These compounds share similar structural features but differ in the substitution pattern, which can influence their chemical reactivity and biological activity. The unique combination of bromine, fluorine, and methyl groups in this compound makes it distinct and potentially more versatile in various applications .

Properties

Molecular Formula

C10H6BrFO2

Molecular Weight

257.06 g/mol

IUPAC Name

6-bromo-7-fluoro-8-methylchromen-4-one

InChI

InChI=1S/C10H6BrFO2/c1-5-9(12)7(11)4-6-8(13)2-3-14-10(5)6/h2-4H,1H3

InChI Key

MXDSSIHPCFSATL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1F)Br)C(=O)C=CO2

Origin of Product

United States

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